molecular formula C16H15ClN4O4 B11460900 N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11460900
M. Wt: 362.77 g/mol
InChI Key: NFEBRJAHXMVPSU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple oxo groups

Preparation Methods

The synthesis of N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves a multi-step process. One common method involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation and intramolecular heterocyclization . The reaction conditions often include the use of solvents like DMF and catalysts such as CuCl. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxone, sodium borohydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. For instance, it has been shown to inhibit PIM-1 kinase, a protein involved in cell cycle regulation and apoptosis . The molecular targets include the active sites of enzymes, where the compound binds and prevents the enzyme from catalyzing its substrate. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific structure and functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN4O4

Molecular Weight

362.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C16H15ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)10(7-11(22)19-13)14(23)18-9-5-3-8(17)4-6-9/h3-6,10H,7H2,1-2H3,(H,18,23)(H,19,22)

InChI Key

NFEBRJAHXMVPSU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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